Physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
Physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
Whitepaper: Physicochemical Profiling and Experimental Characterization of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
Prepared by: Senior Application Scientist, Discovery Chemistry & ADME Profiling Target Audience: Medicinal Chemists, ADME Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, frequently deployed as a "privileged structure" due to its exceptional metabolic stability, capacity for hydrogen bonding, and utility as an amide bioisostere[1]. Within this chemical space, 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (CAS: 80343-16-4) emerges as a highly specialized, rigid scaffold[2].
This whitepaper deconstructs the physicochemical properties of this specific molecule. By analyzing the synergistic electronic and steric effects of its three functional zones—the N1-methyl group, the C3-trifluoromethyl group, and the C5-amine—we provide a predictive framework for its behavior in biological systems. Furthermore, we detail self-validating experimental protocols required to accurately measure its heavily attenuated pKa and lipophilicity, ensuring robust data generation for structure-activity relationship (SAR) campaigns.
Structural Deconstruction & Electronic Causality
To understand the physicochemical behavior of this molecule, one must analyze the causality behind its structural modifications. The base 1H-1,2,4-triazole ring is an aromatic system capable of tautomerization. However, the specific substitution pattern of this molecule locks its geometry and drastically alters its electron density:
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N1-Methylation (Tautomeric Locking): The addition of the methyl group at the N1 position eliminates annular tautomerism, locking the molecule into a single, predictable 3D conformation. This reduces the topological polar surface area (TPSA) and incrementally increases lipophilicity (LogP).
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C3-Trifluoromethylation (Electronic Descreening): The −CF3 group is a powerful electron-withdrawing group (EWG). Through strong inductive ( −I ) effects, it pulls electron density away from the triazole π -system[3]. This modification significantly enhances metabolic stability by shielding the ring from cytochrome P450-mediated oxidation, while simultaneously increasing the overall lipophilicity.
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C5-Amination (Attenuated Basicity): While aliphatic amines are basic, the C5-amine on this triazole ring is highly non-basic. Protonation of aminotriazoles typically occurs at the endocyclic ring nitrogen rather than the exocyclic amine due to resonance stabilization. However, the potent −I effect of the distal CF3 group severely depletes electron density across the entire system, depressing the conjugate acid pKa to sub-physiological levels. Consequently, this amine functions primarily as a neutral hydrogen bond donor (HBD) at physiological pH, making it an ideal hinge-binding motif for ATP-competitive kinase inhibitors[4],[5].
Fig 1. Structural deconstruction and physicochemical modulation of the triazole scaffold.
Quantitative Physicochemical Profile
The interplay of the functional groups results in a molecule that is small, moderately lipophilic, and neutral at physiological pH. The table below summarizes the core descriptors[2].
| Property | Value / Descriptor | Mechanistic Rationale |
| Chemical Formula | C4H5F3N4 | N/A |
| Molecular Weight | 166.10 g/mol | Highly efficient fragment for Fragment-Based Drug Discovery (FBDD). |
| CAS Number | 80343-16-4 | N/A |
| Predicted LogP | 1.2 – 1.5 | The lipophilic CF3 and CH3 groups balance the polarity of the triazole/amine. |
| Predicted pKa | < 2.5 (Conjugate Acid) | Extreme electron withdrawal by CF3 neutralizes the basicity of the system. |
| H-Bond Donors (HBD) | 1 | The exocyclic −NH2 group acts as a single donor zone. |
| H-Bond Acceptors (HBA) | 4 | Endocyclic nitrogens (N2, N4) and fluorine atoms act as weak acceptors. |
| TPSA | ~56.0 Ų | Optimal for high passive membrane permeability and potential BBB penetration. |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that standard ADME assays often fail for highly fluorinated, low-pKa heterocycles due to solubility limits or extreme pH requirements. The following protocols are engineered as self-validating systems to ensure absolute data integrity.
Protocol 1: Cosolvent Potentiometric Titration for pKa Determination
Because the conjugate acid pKa is expected to be < 2.5, standard aqueous titration is prone to massive error from the glass electrode's acid error region. We must use a cosolvent extrapolation method (Yasuda-Shedlovsky).
Step-by-Step Workflow:
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Electrode Calibration: Standardize the glass pH electrode using Gran's plot method in a background electrolyte of 0.15 M KCl at 25.0 ± 0.1 °C.
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Cosolvent Preparation: Prepare the analyte at a concentration of 0.5 mM in three different Methanol/Water mixtures (e.g., 30%, 40%, and 50% w/w MeOH).
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Titration: Titrate each solution with standardized 0.1 M HCl from pH 5.0 down to pH 1.5 under an inert Argon atmosphere.
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Data Processing: Calculate the apparent pKa ( psKa ) for each cosolvent ratio using the Bjerrum function.
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Extrapolation (Self-Validation): Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. A strictly linear correlation ( R2>0.99 ) validates the assay. The y-intercept (extrapolated to 100% water) yields the true aqueous pKa.
Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4) Profiling
Computational methods often overestimate the lipophilicity of CF3 -substituted heterocycles[3]. A physical shake-flask method coupled with dual-phase LC-MS/MS quantification is required.
Step-by-Step Workflow:
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Solvent Saturation: Mutually pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours.
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Sample Preparation: Dissolve the compound in the pre-saturated octanol phase to achieve a 1.0 mM stock solution.
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Equilibration: In silanized glass vials, mix the octanol stock with PBS at volume ratios of 1:1 and 1:10.
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Phase Separation: Shake the vials mechanically at 25 °C for 24 hours to ensure thermodynamic equilibrium. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
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Dual-Phase Quantification: Sample both the octanol and aqueous phases. Dilute appropriately and quantify using LC-MS/MS against an internal standard.
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Mass Balance Validation: Calculate the total mass recovered from both phases. The assay is only validated if the mass balance recovery is >95% , ruling out compound precipitation or adsorption to the glass vial.
Fig 2. Self-validating shake-flask LC-MS/MS workflow for LogD(7.4) determination.
Applications in Drug Development
The physicochemical profile of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine makes it a highly sought-after fragment in modern drug design:
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Kinase Hinge Binding: The neutral C5-amine and the adjacent N4 nitrogen form a perfect bidentate hydrogen bond donor-acceptor pair. This motif is highly effective at anchoring molecules into the ATP-binding hinge region of kinases such as CDKs and EGFR[1],[4].
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Bioisosteric Replacement: This scaffold serves as an excellent, metabolically stable bioisostere for primary anilines or amides. Unlike anilines, which are prone to toxicophore formation via N-hydroxylation, the strongly electron-deficient triazole ring resists oxidative metabolism, significantly improving the safety profile of the parent drug.
References
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1-Acyl-1H-[1,2,4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]
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The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives Source: Heterocycles (MDPI) URL:[Link][3]
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5-(4-Chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine Source: PubChem (NIH) URL:[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-(4-((2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine | C19H27ClN6O | CID 126642132 - PubChem [pubchem.ncbi.nlm.nih.gov]
